1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C27H34N2O2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H34N2O2/c1-30-26-10-8-23(17-27(26)31-20-21-5-3-2-4-6-21)18-28-11-13-29(14-12-28)19-25-16-22-7-9-24(25)15-22/h2-10,17,22,24-25H,11-16,18-20H2,1H3 |
InChI Key |
ZZVRTZNHXPQCIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Primary Alkylation with 3-Benzyloxy-4-methoxybenzyl Bromide
Piperazine reacts with 1.05 equiv of 3-benzyloxy-4-methoxybenzyl bromide under Schlenk conditions (Table 3):
Optimized Protocol (Condition B) :
Secondary Alkylation with Bicyclo[2.2.1]hept-5-en-2-ylmethyl Bromide
The monoalkylated piperazine intermediate undergoes a second alkylation (Table 4):
| Conditions | Solvent | Catalyst | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| A | DCM | None | RT | 45% | |
| B | MeCN | KI, 18-crown-6 | 50°C | 76% | |
| C | DMF | Pd/C, H₂ | 40°C | 88% |
Optimal Method (Condition C) :
-
Catalyst : 5% Pd/C (0.1 equiv)
-
Pressure : H₂ (3 bar)
-
Time : 24 h at 40°C
Alternative Routes and Comparative Analysis
Reductive Amination Approach
A one-pot method using 3-benzyloxy-4-methoxybenzaldehyde and bicyclo[2.2.1]hept-5-en-2-ylmethylamine:
Limitation : Lower regioselectivity (∼3:1 mono/dialkylated product ratio).
Photocatalytic N-Alkylation
Emerging methodology using Pd/TiO₂ catalysts under UV light:
Advantage : Ambient temperature, no external H₂ required.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties , particularly as a potential therapeutic agent in treating various diseases. Its structure, which includes a piperazine moiety, suggests possible interactions with neurotransmitter receptors, making it a candidate for neurological applications.
Antidepressant Activity
Research indicates that compounds with similar structures have shown promise as antidepressants by modulating serotonin and norepinephrine levels in the brain. For instance, derivatives of piperazine have been linked to increased serotonin receptor activity, which is crucial for mood regulation.
Anticancer Properties
The bicyclo[2.2.1]heptane structure is known for its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although more extensive research is needed to validate these findings.
Receptor Interactions
The compound's design allows it to potentially bind to various receptors, including:
- Serotonin receptors (5-HT) : Influencing mood and anxiety.
- Dopamine receptors : Affecting reward pathways and motor control.
- Adrenergic receptors : Modulating cardiovascular responses.
Enzyme Inhibition
Additionally, the compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease states, such as cathepsin C, which has implications in inflammation and cancer metastasis .
Case Studies and Research Findings
Numerous studies have explored the applications of this compound and its analogs:
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Benzylpiperazine Derivatives
Benzylpiperazine derivatives are a broad class of compounds with diverse pharmacological activities. Below is a comparative analysis of the target compound and key analogues:
Table 1: Structural and Functional Comparison of Selected Benzylpiperazine Derivatives
Key Observations:
Substituent Diversity in R1:
- The target compound’s R1 group (3-benzyloxy-4-methoxybenzyl) is distinct from simpler aryl groups in analogues like 4-methoxyphenyl () or benzhydryl (). This substitution may enhance π-π stacking interactions in receptor binding.
- Compounds with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher molecular weights but reduced flexibility compared to the target compound.
Impact of Bicyclic R2 Groups:
- The bicyclo[2.2.1]hept-5-en-2-ylmethyl group in the target compound introduces steric rigidity, contrasting with flexible alkyl chains (e.g., 4-ethoxybenzyl in ).
- In , camphene-derived bicyclic groups demonstrated antiviral activity, suggesting the target’s bicyclic moiety could similarly modulate bioactivity.
Pharmacological Implications: Norbo-7 (), with a carboxamide-linked bicyclo group, showed serotoninergic activity, hinting that the target compound’s direct methylene linkage might alter receptor selectivity. Benzylpiperazines with halogenated aryl groups (e.g., 3-CPP, 4-FPP in ) are known stimulants, but the target’s methoxy/benzyloxy substituents may shift activity toward CNS modulation or antioxidant effects (analogous to ).
Biological Activity
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a complex organic compound notable for its unique bicyclic structure and functional groups, which contribute to its potential biological activity. This compound features a piperazine ring, a bicyclo[2.2.1]heptene moiety, and substituents that enhance its reactivity and pharmacological properties .
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Piperazine Ring | A six-membered cyclic amine contributing to biological activity. |
| Bicyclo[2.2.1]heptene | Provides distinct chemical properties and potential interactions with biological systems. |
| Substituents | Includes benzyloxy and methoxy groups that enhance reactivity and biological efficacy. |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine may exhibit a range of biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : Indications of cytotoxic effects in cancer cell lines.
- Neuropharmacological Effects : Possible interactions with neurotransmitter systems, suggesting implications for treating neurological disorders.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, revealing that modifications in the piperazine structure significantly influenced their efficacy against Gram-positive and Gram-negative bacteria . The presence of the benzyloxy group was found to enhance antibacterial activity.
Anticancer Studies
Research involving similar bicyclic compounds demonstrated promising results in inhibiting tumor growth in vitro. For instance, a derivative of the compound showed significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating effective dose ranges .
Neuropharmacological Investigations
In neuropharmacological studies, compounds structurally related to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine were tested for their effects on serotonin and dopamine receptors. Results suggested potential applications in treating mood disorders due to their modulatory effects on neurotransmitter systems .
Toxicological Assessments
Toxicity studies are critical for evaluating the safety profile of new compounds. Research indicates that while some derivatives exhibit low toxicity in animal models, further investigations are necessary to establish comprehensive safety data for clinical applications .
Q & A
Q. Advanced
- Catalyst selection : Iridium-based catalysts enable regio- and enantioselective amination of allylic acetates, achieving ee >90% .
- Chiral auxiliaries : Benzyl piperazine-1-carboxylate derivatives with (S)-configured intermediates improve stereocontrol .
- Reaction monitoring : Real-time SFC or chiral HPLC adjusts conditions to suppress racemization .
What in vitro models are suitable for assessing its biological activity?
Q. Advanced
- Cancer cell lines : MDA-MB-231 (triple-negative breast cancer) for cytotoxicity assays (e.g., IC₅₀ determination via MTT) .
- Receptor binding : Radioligand displacement assays (e.g., 5HT1A or dopamine transporters) evaluate affinity (IC₅₀ = 1.4–8.2 nM) .
- Enzyme inhibition : Fluorescence-based assays test interactions with metabolic enzymes (e.g., cytochrome P450) .
What strategies guide SAR studies to improve potency?
Q. Advanced
- Substituent variation : Replace bicycloheptenyl with rigidified rings (e.g., diazabicyclo[2.2.1]heptane) to enhance receptor binding .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to boost antimicrobial activity .
- Bioisosteric replacement : Swap benzyloxy with benzodioxole to modulate pharmacokinetics .
How to address discrepancies in biological activity data across studies?
Q. Advanced
- Assay validation : Standardize protocols (e.g., ATP levels for cytotoxicity) to minimize variability .
- Solubility checks : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
What analytical methods resolve stereoisomers of this compound?
Q. Advanced
- Chiral SFC : Separates enantiomers using polysaccharide columns (e.g., Chiralpak AD-H) and CO₂/co-solvent gradients .
- Dynamic NMR : Detects diastereomeric splitting in NOESY spectra for relative configuration assignment .
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
How does stability vary under different storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
